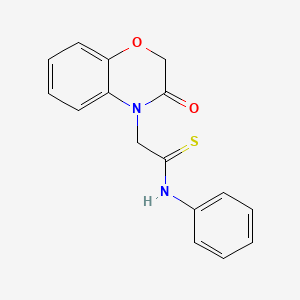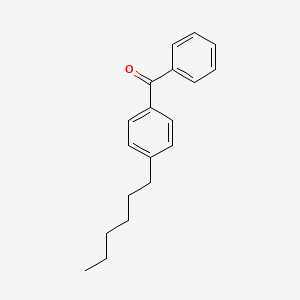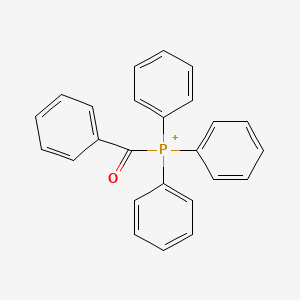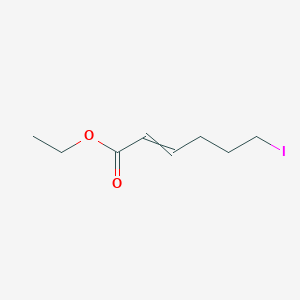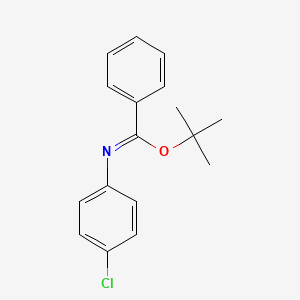
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is an organic compound with the molecular formula C17H18ClNO It is a derivative of benzenecarboximidate, where the tert-butyl group and the 4-chlorophenyl group are attached to the nitrogen and carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate typically involves the reaction of tert-butylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(3-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(4-methylphenyl)benzenecarboximidate
- tert-Butyl N-(4-ethoxyphenyl)benzenecarboximidate
Uniqueness
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
63861-70-1 |
|---|---|
Molekularformel |
C17H18ClNO |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
tert-butyl N-(4-chlorophenyl)benzenecarboximidate |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)20-16(13-7-5-4-6-8-13)19-15-11-9-14(18)10-12-15/h4-12H,1-3H3 |
InChI-Schlüssel |
ZGPBTWCHJPJJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



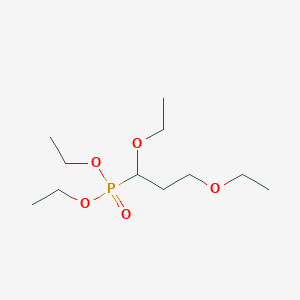
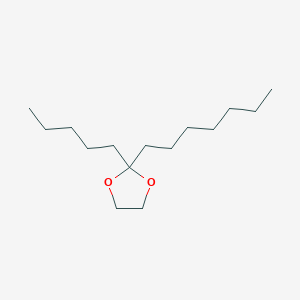
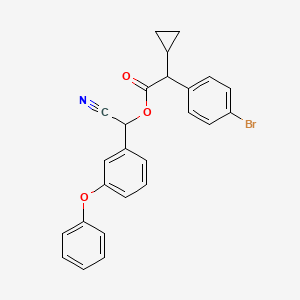
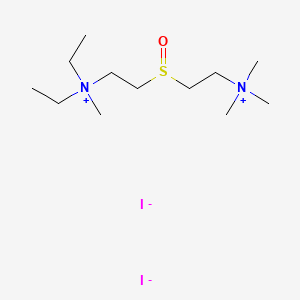
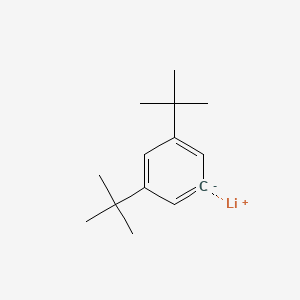
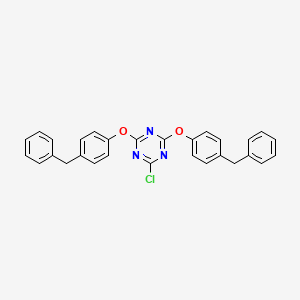

![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
